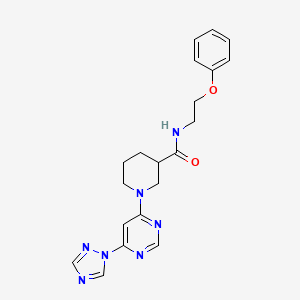
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization
Fluorescent Derivatives for Monitoring pH : The synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine, as a fluorescent analogue, demonstrates the compound's utility in monitoring cellular compartments with varying pH levels due to its intense and pH-sensitive emission band. This application is crucial for biological and chemical studies requiring precise pH measurements (G. Kóczán et al., 2001).
Polymerization Catalyst : Research on ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands, including modifications with p-trifluoromethylphenyl groups, contributes to the development of branched polyethylenes. This study enhances understanding of polymerization processes and catalyst design (J. C. Jenkins & M. Brookhart, 2004).
Molecular Interactions and Properties
Chiroptical Properties : The preparation and study of (naphthyl)ethylidene ketals of carbohydrates in solution and solid state, revealing significant information on intermolecular exciton-coupled interactions and stereochemistry, highlight the compound's role in understanding chiral molecular interactions (Gábor Kerti et al., 2008).
Antitumor Activity : The synthesis and antitumor activity assessment of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, which was shown to inhibit the proliferation of certain cancer cell lines, demonstrate the compound's potential in medicinal chemistry research for developing new therapeutic agents (Ju Liu et al., 2018).
Proton Transfer Studies : Investigations into the proton transfer in crystals of compounds similar in structure, like N-(2-Hydroxy-1-naphthylmethylene)-1-pyrenamine, provide insights into hydrogen bonding and proton transfer mechanisms, which are fundamental for understanding various chemical reactions and designing molecular sensors (T. Inabe et al., 1994).
properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c1-2-29-19-12-9-14-5-3-4-6-17(14)20(19)21(28)26-13-18(27)15-7-10-16(11-8-15)22(23,24)25/h3-12,18,27H,2,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOBMGUNFPFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)


![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)



![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)